N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

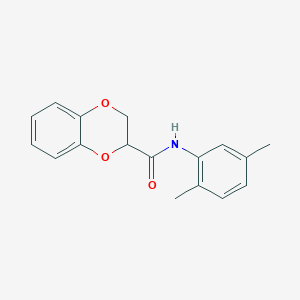

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core. The benzodioxine moiety consists of a benzene ring fused to a 1,4-dioxane ring, with oxygen atoms at positions 1 and 2. The carboxamide group is attached at position 2 of the benzodioxine, linked to a 2,5-dimethylphenyl substituent. This structure combines lipophilic (methyl groups) and electron-donating properties, which may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-7-8-12(2)13(9-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOFYBPLTZUEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321920 | |

| Record name | N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304888-49-1 | |

| Record name | N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the benzodioxine derivative with an amine, such as 2,5-dimethylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or quinone derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Hydroxylated derivatives or quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme interactions, receptor binding, and as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxine ring and carboxamide group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: In , both electron-donating (2,5-dimethylphenyl) and electron-withdrawing (2,5-difluorophenyl) substituents on hydroxynaphthalene carboxamides exhibit strong PET inhibition (IC₅₀ ~10 µM), suggesting substituent position (ortho/para) is more critical than electronic effects alone .

- Chlorinated Analogues: highlights a benzodioxine carboxamide with 2,5-dichlorophenyl and oxadiazole modifications.

Core Structure Influence

- Benzodioxine vs. Hydroxynaphthalene : The target compound’s benzodioxine core differs from the hydroxynaphthalene scaffold in . The benzodioxine’s oxygen-rich structure may confer distinct electronic properties, affecting redox behavior or interactions with biological targets like photosystem II or enzymes .

- Linker Variations : Compound 7i () incorporates a sulfonamide-acetamide linker instead of a direct carboxamide. This modification may alter steric hindrance or hydrogen-bonding capacity, explaining its activity against α-glucosidase and acetylcholinesterase rather than PET .

Biological Activity

N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H17NO3

- Molecular Weight : 283.33 g/mol

- CAS Number : 21925405

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been studied for its potential as an anticancer agent, with mechanisms that may involve:

- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of cancer cells through various assays.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells by activating specific apoptotic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Table 1 summarizes key findings from these investigations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 | 1.18 | Induction of apoptosis |

| MCF7 | 0.67 | Inhibition of proliferation |

| SW1116 | 0.80 | Enzyme inhibition |

| BGC823 | 0.87 | Activation of apoptotic pathways |

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, with IC50 values lower than established chemotherapeutic agents.

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been investigated for its enzyme inhibitory effects. A notable study focused on its inhibition of alkaline phosphatase (ALP), which is often overexpressed in cancerous tissues.

| Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Alkaline Phosphatase | 0.420 | -7.90 |

The binding affinity indicates a strong interaction between the compound and the enzyme, suggesting potential therapeutic applications in cancer treatment.

Study 1: Anticancer Activity Assessment

A study conducted by Arafa et al. (2023) synthesized several derivatives based on the benzodioxine framework and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. Among these derivatives, this compound was highlighted for its significant cytotoxic effects on HEPG2 and MCF7 cells.

Study 2: Enzyme Inhibition Characterization

Research published in Molecules examined the enzyme inhibition properties of benzodioxine derivatives. The study found that this compound exhibited notable inhibition against ALP with an IC50 value significantly lower than that of other tested compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are yields optimized?

- Methodology : The compound is synthesized via multi-step reactions, including:

- Step 1 : Formation of the benzodioxine backbone using nucleophilic substitution or condensation reactions (e.g., coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 2,5-dimethylaniline) .

- Step 2 : Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) to facilitate amide bond formation .

- Optimization : Yield improvements (typically 60–85%) are achieved by controlling reaction temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:acid chloride) .

Q. How is the molecular structure of this compound confirmed in synthetic workflows?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at 2,5-positions on the phenyl ring and benzodioxine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 340.14) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for this compound?

- Screening Protocols :

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC values) and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for PARP1 or α-adrenergic receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Approaches :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate receptor binding .

- Scaffold Hopping : Replace the benzodioxine core with benzoxazine or benzothiazole moieties to explore new targets .

- Pharmacokinetic Optimization : Add polar groups (e.g., -OH, -COOH) to improve solubility without compromising blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Troubleshooting :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Impurity Analysis : Use LC-MS to identify by-products (e.g., unreacted starting materials) that may interfere with bioassays .

- Computational Validation : Molecular docking (AutoDock Vina) to correlate binding affinities with experimental IC₅₀ discrepancies .

Q. How is metabolic stability evaluated for this compound in preclinical research?

- Methods :

- Microsomal Incubation : Liver microsomes (human/rat) assess phase I metabolism (CYP450 enzymes) with LC-MS/MS metabolite profiling .

- Plasma Stability : Incubate compound in plasma (37°C, 24h) and quantify degradation via HPLC .

- In Silico Tools : SwissADME or P450 Site of Metabolism predictors guide structural modifications .

Q. What experimental designs are optimal for probing its mechanism of action (e.g., PARP1 inhibition)?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.